3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate

Catalog No.
S566550
CAS No.
61361-72-6
M.F
C34H67O10P
M. Wt
666.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)...

CAS Number

61361-72-6

Product Name

3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate

IUPAC Name

[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate

Molecular Formula

C34H67O10P

Molecular Weight

666.9 g/mol

InChI

InChI=1S/C34H67O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-33(37)41-29-32(30-43-45(39,40)42-28-31(36)27-35)44-34(38)26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32,35-36H,3-30H2,1-2H3,(H,39,40)

InChI Key

BPHQZTVXXXJVHI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC

Synonyms

1,2-dimyristoyl-sn-glycero-3-(phospho-rac-(1-glycerol)), 1,2-dimyristoyl-sn-glycerol-3-phosphoglycerol, dimyristoyl phosphatidylglycerol, dimyristoylphosphatidylglycerol, DMPG

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCC

Description

DL-dimyristoylphosphatidylglycerol is a phospholipid used in commercially available pharmaceutical preparations to solubilize drugs for injection.

3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate is a complex chemical compound that belongs to the class of phospholipids. It features a glycerol backbone with two tetradecanoate (myristic acid) fatty acid chains esterified to the hydroxyl groups. The compound also contains a phosphoryl group attached to a dihydroxypropoxy moiety, contributing to its amphiphilic nature, which is crucial for biological functions such as membrane formation and drug delivery systems .

Typical of phospholipids, including:

  • Hydrolysis: In the presence of water, the ester bonds can be hydrolyzed, releasing fatty acids and glycerol.
  • Transesterification: Under certain conditions, the fatty acid chains can be exchanged with other fatty acids or alcohols.
  • Phosphorylation: The hydroxyl groups may be phosphorylated further to enhance biological activity or modify properties for specific applications .

3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate exhibits significant biological activity due to its amphiphilic nature. It can form lipid bilayers and micelles, making it useful in drug delivery systems. The compound has shown potential in:

  • Anticancer therapies: By encapsulating hydrophobic drugs within its lipid bilayer.
  • Gene delivery: As a cationic lipid facilitating the transport of nucleic acids into cells.
  • Cell membrane studies: Serving as a model for studying membrane dynamics and interactions .

The synthesis of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate typically involves several steps:

  • Preparation of Dihydroxypropoxy Phosphate: This involves reacting glycerol with phosphoric acid derivatives to introduce the phosphoryl group.
  • Esterification: The dihydroxypropoxy phosphate is then reacted with tetradecanoic acid in the presence of an acid catalyst to form the ester bonds.
  • Purification: The final product is purified using techniques such as chromatography to remove unreacted materials and by-products .

This compound has diverse applications in various fields:

  • Pharmaceuticals: Used as a drug carrier due to its ability to encapsulate hydrophobic drugs.
  • Cosmetics: Employed in formulations for its emulsifying properties and skin penetration enhancement.
  • Biotechnology: Utilized in gene therapy and vaccine development as a delivery vehicle for genetic material .

Studies on the interactions of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate with biological membranes reveal its ability to integrate into lipid bilayers. These interactions are essential for its function as a drug delivery system and for its role in stabilizing formulations. Research shows that it can enhance the permeability of cell membranes, facilitating the uptake of therapeutic agents .

Several compounds share structural similarities with 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate. Here are some notable examples:

Compound NameStructureUnique Features
DimyristoylphosphatidylglycerolC34H67O10PContains two myristic acid chains; used in cell membrane studies.
1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol)C34H67O10PSimilar backbone; used in liposomal formulations.
1,3-Dihexadecoxypropan-2-oneC34H68O4Contains hexadecanoic acid; different fatty acid chain length affects solubility and membrane properties.

The uniqueness of 3-(((2,3-Dihydroxypropoxy)(hydroxy)phosphoryl)oxy)propane-1,2-diyl ditetradecanoate lies in its specific combination of hydrophilic and hydrophobic domains, making it particularly effective for targeted drug delivery applications while maintaining biocompatibility .

XLogP3

10

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

666.44718533 g/mol

Monoisotopic Mass

666.44718533 g/mol

Heavy Atom Count

45

UNII

BI71WT9P3R

Drug Indication

DL-dimyristoylphosphatidylglycerol is not an considered an active pharmacological ingredient in pharmaceutical preparations and so has no official indications.

Mechanism of Action

As a phospholipid, DL-dimyristoylphosphatidylglycerol can form a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hyrophilic outer portion to allow increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract.

Other CAS

61361-72-6

Wikipedia

DL-dimyristoylphosphatidylglycerol

Dates

Modify: 2024-02-18
Strickley RG: Solubilizing excipients in oral and injectable formulations. Pharm Res. 2004 Feb;21(2):201-30. [PMID:15032302]

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